![molecular formula C13H16ClFN2O B6122963 N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea](/img/structure/B6122963.png)
N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea, also known as DCC-2036, is a small molecule inhibitor that targets the BCR-ABL kinase, which is responsible for the development of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). DCC-2036 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of CML and ALL.
Wirkmechanismus
N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea inhibits the BCR-ABL kinase by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of leukemia cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea has been shown to induce apoptosis (programmed cell death) in leukemia cells and inhibit their growth and proliferation. In addition, N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea has been shown to inhibit the growth of leukemia cells in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea in lab experiments is its high selectivity for BCR-ABL kinase, which reduces the potential for off-target effects. However, one limitation is that N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea is a relatively new compound and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
Future research on N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to improve its effectiveness as a therapeutic agent. In addition, further studies could investigate the potential of N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea in combination with other BCR-ABL inhibitors or chemotherapy agents for the treatment of leukemia.
Synthesemethoden
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea involves the reaction of 4-chloro-2-fluoroaniline with cyclohexylisocyanate in the presence of a base. The resulting intermediate is then treated with a carbonylating agent to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea has been extensively studied for its potential use in the treatment of CML and ALL. Preclinical studies have shown that N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea is highly selective for BCR-ABL kinase and exhibits potent anti-leukemic activity. In addition, N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea has been shown to overcome resistance to other BCR-ABL inhibitors, such as imatinib and dasatinib.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZYSPUDUDTETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-cyclohexylurea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.